molecular formula C17H15F3N2OS B2701853 N-benzyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide CAS No. 478081-11-7

N-benzyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide

Cat. No.: B2701853
CAS No.: 478081-11-7
M. Wt: 352.38
InChI Key: YMUKLBILQCFXND-UHFFFAOYSA-N
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Description

N-benzyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide is a complex organic compound with a unique structure that combines a benzyl group, a trifluorobutenyl group, and a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide typically involves multiple steps. One common method includes the reaction of 2-chloronicotinamide with benzylamine to form N-benzyl-2-chloronicotinamide. This intermediate is then reacted with 3,4,4-trifluoro-3-butenylthiol under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of nicotinamide pathways is beneficial.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide involves its interaction with specific molecular targets. The nicotinamide moiety is known to interact with enzymes involved in redox reactions, potentially modulating their activity. The trifluorobutenyl group may enhance the compound’s stability and bioavailability, making it more effective in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-chloronicotinamide
  • N-benzyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]pyridine
  • N-benzyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzamide

Uniqueness

N-benzyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide is unique due to the presence of the trifluorobutenyl group, which imparts distinct chemical and physical properties. This makes it more stable and potentially more effective in various applications compared to similar compounds .

Properties

IUPAC Name

N-benzyl-2-(3,4,4-trifluorobut-3-enylsulfanyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2OS/c18-14(15(19)20)8-10-24-17-13(7-4-9-21-17)16(23)22-11-12-5-2-1-3-6-12/h1-7,9H,8,10-11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUKLBILQCFXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(N=CC=C2)SCCC(=C(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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